molecular formula C11H17IN2S2 B14456764 Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide CAS No. 68921-78-8

Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide

Cat. No.: B14456764
CAS No.: 68921-78-8
M. Wt: 368.3 g/mol
InChI Key: GFUDPZJNWBVNSF-UHFFFAOYSA-M
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Description

Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide is a complex organic compound belonging to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various scientific research applications. This particular compound is characterized by its unique structure, which includes a thiazolidine ring and a propenyl group, making it a subject of interest in both synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide typically involves the cyclization of thioamides. One common method includes the reaction of 4-methyl-2-propinylsulfanyl-1,3-thiazole with iodine in dichloromethane at room temperature or at cooling to 0°C . This reaction leads to the formation of the desired thiazolium iodide compound.

Industrial Production Methods

Industrial production of thiazolium compounds often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiazolium compounds, including Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide, undergo various chemical reactions such as:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propenyl group or the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted thiazolium derivatives.

Scientific Research Applications

Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazolidine ring and a propenyl group makes it particularly versatile in various chemical and biological applications.

Properties

CAS No.

68921-78-8

Molecular Formula

C11H17IN2S2

Molecular Weight

368.3 g/mol

IUPAC Name

3-methyl-2-[3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;iodide

InChI

InChI=1S/C11H17N2S2.HI/c1-12-6-8-14-10(12)4-3-5-11-13(2)7-9-15-11;/h3-5H,6-9H2,1-2H3;1H/q+1;/p-1

InChI Key

GFUDPZJNWBVNSF-UHFFFAOYSA-M

Canonical SMILES

CN1CCSC1=CC=CC2=[N+](CCS2)C.[I-]

Origin of Product

United States

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